molecular formula C16H12FNO B2816530 1-(3-fluorobenzyl)-2(1H)-quinolinone CAS No. 866155-81-9

1-(3-fluorobenzyl)-2(1H)-quinolinone

Cat. No. B2816530
CAS RN: 866155-81-9
M. Wt: 253.276
InChI Key: LNKNFLPTVFKZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorobenzyl)-2(1H)-quinolinone, also known as FBQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of 3,4-dihydro-2(1H)-quinolinone derivatives, including structures related to 1-(3-fluorobenzyl)-2(1H)-quinolinone, have been synthesized and evaluated for their biological activities. These compounds have shown significant sigma-1 receptor antagonist activity, suggesting potential as analgesics for pain treatment (Yu Lan et al., 2014). This research emphasizes the compound's role in developing new therapeutic agents for managing pain.

Anticancer Properties

Quinolinone derivatives, including those structurally related to 1-(3-fluorobenzyl)-2(1H)-quinolinone, have been investigated for their anticancer properties. Studies have shown that certain derivatives exhibit the ability to inhibit tubulin polymerization, demonstrating potential as anticancer agents by targeting and disrupting microtubule formation in cancer cells (J. Řehulka et al., 2020).

Antimicrobial and Immunomodulatory Activities

The solid-phase synthesis of a quinolinone library has highlighted compounds, including derivatives of 1-(3-fluorobenzyl)-2(1H)-quinolinone, with various biological activities such as antibacterial, anticancer, and antiviral properties. Some of these compounds also act as immunomodulators, indicating their potential in modulating immune responses (Seung-hwa Kwak et al., 2015).

Molecular Recognition and Sensor Applications

Research on 2-quinolinone derivatives has also explored their ability for molecular recognition, specifically targeting metal ions such as mercury. This capability suggests applications in environmental monitoring and the development of sensors for detecting metal ions in various media (Yongbin Zhang et al., 2014).

Chemical Synthesis and Methodology Development

The development of novel synthetic routes to access quinolinone derivatives, including those related to 1-(3-fluorobenzyl)-2(1H)-quinolinone, has been an area of interest. These studies contribute to the advancement of synthetic organic chemistry, providing more efficient and versatile methods for producing these compounds for further study (Quan-Fu Wang et al., 2000).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-14-6-3-4-12(10-14)11-18-15-7-2-1-5-13(15)8-9-16(18)19/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKNFLPTVFKZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)N2CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666348
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.